molecular formula C11H22N2O3 B15218367 tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate

tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate

Cat. No.: B15218367
M. Wt: 230.30 g/mol
InChI Key: RWHWQYHAAZNWAO-DTWKUNHWSA-N
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Description

tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate is a chemical compound that features a tert-butyl group, a hydroxypiperidine moiety, and a carbamate functional group. This compound is of interest in various fields of chemistry and biology due to its unique structural characteristics and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate typically involves the protection of the hydroxyl group in piperidine, followed by the introduction of the tert-butyl carbamate group. One common method involves the use of tert-butyl chloroformate and a base such as triethylamine to form the carbamate linkage. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and control over reaction conditions. The use of flow microreactor systems has been reported to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) to form a tosylate, which can then undergo nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in dry ether at low temperatures.

    Substitution: TsCl in pyridine at room temperature.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues in enzymes, leading to inhibition of enzyme activity. The hydroxyl group may also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler analog lacking the piperidine moiety.

    tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate: Similar but without the methyl group.

    tert-Butyl ((3S,4S)-3-hydroxypiperidin-4-yl)methyl ether: Similar but with an ether linkage instead of a carbamate.

Uniqueness

tert-Butyl (((3S,4S)-3-hydroxypiperidin-4-yl)methyl)carbamate is unique due to its combination of a hydroxypiperidine moiety and a carbamate functional group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H22N2O3

Molecular Weight

230.30 g/mol

IUPAC Name

tert-butyl N-[[(3S,4S)-3-hydroxypiperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-8-4-5-12-7-9(8)14/h8-9,12,14H,4-7H2,1-3H3,(H,13,15)/t8-,9+/m0/s1

InChI Key

RWHWQYHAAZNWAO-DTWKUNHWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCNC[C@H]1O

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCNCC1O

Origin of Product

United States

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